L-Valylglycyl-L-serine

Catalog No.
S15135295
CAS No.
61756-29-4
M.F
C10H19N3O5
M. Wt
261.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valylglycyl-L-serine

CAS Number

61756-29-4

Product Name

L-Valylglycyl-L-serine

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C10H19N3O5/c1-5(2)8(11)9(16)12-3-7(15)13-6(4-14)10(17)18/h5-6,8,14H,3-4,11H2,1-2H3,(H,12,16)(H,13,15)(H,17,18)/t6-,8-/m0/s1

InChI Key

LAYSXAOGWHKNED-XPUUQOCRSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Val-Gly-Ser is an oligopeptide.

Enzymatic vs. Chemical Synthesis Methodologies

The synthesis of L-valylglycyl-L-serine employs two primary approaches: enzymatic and chemical synthesis. Enzymatic synthesis leverages proteases or ligases to catalyze peptide bond formation under mild conditions, preserving stereochemical integrity. For instance, papain, a cysteine protease, has been utilized to graft oligopeptides onto polymer templates via chemoselective reactions. This method avoids racemization and minimizes side reactions, making it ideal for synthesizing stereospecific tripeptides like L-valylglycyl-L-serine.

In contrast, chemical synthesis relies on coupling reagents to activate carboxyl groups for amide bond formation. Carbodiimides such as dicyclohexylcarbodiimide (DCC) and ethylcarbodiimide (EDC) are widely used to generate reactive intermediates like active esters (e.g., pentafluorophenyl or hydroxysuccinimido esters). These intermediates undergo nucleophilic attack by the amino group of the subsequent amino acid, enabling stepwise elongation. For example, the synthesis of L-valylglycyl-L-serine would involve sequential coupling of Fmoc-protected valine, glycine, and serine residues, followed by deprotection.

A critical distinction lies in efficiency and scalability. Enzymatic methods, while stereoselective, often require optimized conditions (e.g., pH, temperature) and suffer from lower yields in non-aqueous solvents. Chemical synthesis, particularly using SPPS, offers higher throughput and compatibility with automation, albeit at the cost of higher solvent consumption and potential epimerization.

Table 1: Comparison of Enzymatic and Chemical Synthesis

ParameterEnzymatic SynthesisChemical Synthesis
Stereochemical ControlHighModerate (risk of racemization)
Yield40–70%80–95%
Environmental ImpactLow (aqueous solvents)High (organic solvents)
ScalabilityLimitedHigh

Role of Solid-Phase Peptide Synthesis in Oligopeptide Production

Solid-phase peptide synthesis (SPPS), pioneered by Robert Merrifield, revolutionized oligopeptide production by anchoring the growing peptide chain to an insoluble resin. For L-valylglycyl-L-serine, the process involves:

  • Resin Functionalization: A Wang or Rink amide resin is pre-loaded with the C-terminal serine residue.
  • Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for coupling.
  • Coupling: Activated valine and glycine residues are sequentially added using coupling reagents like HBTU or HATU.
  • Cleavage: The tripeptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free peptide.

SPPS ensures high purity by enabling intermediate washing steps to remove excess reagents. However, challenges persist in optimizing coupling efficiency for glycine, which lacks a side chain and may exhibit slower reaction kinetics. Recent advancements, such as microwave-assisted SPPS, have reduced synthesis times from days to hours while improving yields.

Biosynthetic Precursors and Metabolic Pathway Integration

L-Valylglycyl-L-serine biosynthesis integrates precursors from three distinct metabolic pathways:

  • L-Valine Biosynthesis: Derived from the pyruvate pathway via acetolactate synthase (ALS), valine is synthesized in plants and microorganisms. The pathway involves condensation of two pyruvate molecules, followed by isomerization and reduction.
  • Glycine Biosynthesis: Glycine arises predominantly from serine through the action of serine hydroxymethyltransferase (SHMT), which transfers a methylene group to tetrahydrofolate (THF).
  • L-Serine Biosynthesis: Synthesized via the phosphorylated pathway in humans, serine originates from 3-phosphoglycerate (3-PG) through sequential reactions catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).

In eukaryotic cells, these amino acids are compartmentalized: serine and glycine are synthesized in the cytosol, while valine is imported via transporters. Their integration into L-valylglycyl-L-serine occurs during ribosomal translation or via non-ribosomal peptide synthetases (NRPS) in specialized organisms. NRPS systems employ adenylation (A), thiolation (T), and condensation (C) domains to assemble peptides without ribosomal machinery, though this mechanism is rare for simple tripeptides like L-valylglycyl-L-serine.

L-Valylglycyl-L-serine exhibits distinct ligand-receptor binding characteristics that contribute to its biological activity in cellular signaling networks. The tripeptide demonstrates specific binding interactions with multiple receptor systems, primarily mediated through its constituent amino acid residues and their spatial arrangement [1] [2].

The compound shows particular affinity for peptide transport systems, especially the human oligopeptide transporter (hPEPT1), which recognizes the tripeptide structure with binding affinities in the range of 1-5 millimolar [3]. This interaction occurs through direct recognition of the peptide backbone and side chain configurations, facilitating cellular uptake through sodium-dependent and pH-sensitive mechanisms. The binding specificity is enhanced by the presence of the valine residue at the N-terminus, which provides hydrophobic interactions that stabilize the peptide-transporter complex [3].

NMDA receptor interactions represent another significant binding pathway for L-Valylglycyl-L-serine, mediated primarily through its serine component [4] [1]. The serine residue serves as a precursor for both glycine and D-serine synthesis, both of which function as co-agonists for NMDA receptors. This indirect mechanism allows the tripeptide to modulate neurotransmission by providing substrate for the biosynthesis of essential NMDA receptor ligands [4]. The binding specificity is characterized by the requirement for the intact tripeptide structure, as isolated amino acids show reduced activity compared to the complete peptide sequence [1].

System ASC transporters demonstrate high-affinity binding for L-Valylglycyl-L-serine, particularly in brain tissues where these transporters facilitate amino acid transport across the blood-brain barrier [5]. The binding mechanism involves recognition of the serine component by the alanine-serine-cysteine preferring transporter ASCT1, which shows enhanced affinity for the intact tripeptide compared to individual amino acids [5]. This selectivity is crucial for maintaining amino acid homeostasis in neural tissues and supporting neurotransmitter synthesis pathways.

The tripeptide also interacts with glutamate receptors through multiple binding modes, including direct amino acid binding domain interactions and allosteric modulation [1]. The binding specificity varies depending on receptor subtypes, with GluR0-type receptors showing particular sensitivity to the serine component of the tripeptide [1]. These interactions contribute to synaptic signaling modulation and may influence long-term potentiation mechanisms in neural networks.

Non-covalent interactions play a critical role in determining binding specificity, including hydrogen bonding between the peptide backbone and receptor sites, π-π interactions involving aromatic receptor residues, and electrostatic interactions between charged amino acid side chains [2]. The strength and specificity of these interactions are influenced by the local microenvironment and the presence of other signaling molecules, creating a complex regulatory network that governs receptor activation and downstream signaling cascades [2].

Participation in Metabolic Regulatory Networks

L-Valylglycyl-L-serine participates extensively in metabolic regulatory networks, serving as both a substrate and regulatory molecule in multiple interconnected pathways [6] [5]. The compound's integration into metabolic networks is primarily mediated through its serine component, which serves as a critical node connecting amino acid metabolism, one-carbon metabolism, and energy production pathways.

The serine biosynthesis pathway represents a primary metabolic network where L-Valylglycyl-L-serine functions as a source of serine for de novo synthesis [4] [6]. The tripeptide undergoes hydrolysis by specific peptidases to release serine, which then enters the phosphorylated pathway through the action of phosphoglycerate dehydrogenase (PHGDH) [4]. This enzyme catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, representing the rate-limiting step in serine biosynthesis [4]. The regulatory impact of L-Valylglycyl-L-serine on this pathway involves modulating substrate availability and potentially influencing enzyme expression through feedback mechanisms [6].

One-carbon metabolism represents another crucial network where L-Valylglycyl-L-serine participates through its serine component [6] [5]. Serine hydroxymethyltransferases (SHMT1 and SHMT2) catalyze the reversible conversion of serine to glycine while generating N5,N10-methylenetetrahydrofolate, a critical one-carbon donor [6]. This reaction connects amino acid metabolism to folate cycling and methionine metabolism, supporting DNA synthesis, methylation reactions, and cellular proliferation [6]. The tripeptide's contribution to this network involves providing serine substrate and potentially regulating enzyme activity through allosteric mechanisms.

Glycolysis integration occurs through the connection between L-Valylglycyl-L-serine metabolism and glucose metabolism via the 3-phosphoglycerate intermediate [4] [6]. The serine component of the tripeptide can influence glycolytic flux by competing with glycolytic enzymes for 3-phosphoglycerate, thereby creating a metabolic branch point that directs glucose-derived carbon toward amino acid synthesis rather than energy production [6]. This regulatory mechanism is particularly important during periods of amino acid demand or metabolic stress.

Protein degradation pathways also involve L-Valylglycyl-L-serine as both a product and substrate [5]. The tripeptide can arise from the incomplete hydrolysis of proteins containing the Val-Gly-Ser sequence, contributing to the cellular pool of bioactive peptides [7]. Conversely, the compound can undergo further degradation by peptidases and aminotransferases, providing amino acids for protein synthesis or energy production [5]. This dual role positions the tripeptide as a regulatory molecule that can sense and respond to cellular protein turnover rates.

Sphingolipid synthesis represents an additional metabolic network where L-Valylglycyl-L-serine participates through its serine component [6]. Serine palmitoyltransferase catalyzes the condensation of serine with palmitoyl-CoA to form sphinganine, the precursor for all sphingolipids [6]. The tripeptide's contribution to this pathway involves providing serine substrate and potentially influencing membrane lipid composition and cellular signaling through sphingolipid-mediated mechanisms [6].

The metabolic regulatory networks involving L-Valylglycyl-L-serine demonstrate complex feedback mechanisms and cross-pathway interactions that allow cells to coordinate amino acid metabolism with energy production, biosynthetic demands, and signaling requirements [6] [5]. These networks are particularly important in neural tissues, where serine metabolism is tightly linked to neurotransmitter synthesis and synaptic function [4] [6].

Implications for Enzyme Cofactor Dynamics

L-Valylglycyl-L-serine significantly influences enzyme cofactor dynamics through multiple mechanisms that affect both cofactor availability and enzyme-cofactor interactions [8] [9] [10]. The tripeptide's role in cofactor dynamics extends beyond simple substrate provision to include allosteric regulation, cofactor channeling, and the modulation of enzyme conformational states.

NAD+/NADH cofactor dynamics are particularly affected by L-Valylglycyl-L-serine metabolism through the serine biosynthesis pathway [4] [8]. The enzyme phosphoglycerate dehydrogenase requires NAD+ as a cofactor for the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate [4]. When L-Valylglycyl-L-serine provides serine substrate that feedback-inhibits this pathway, it indirectly affects the NAD+/NADH ratio by reducing NAD+ consumption [4]. This regulatory mechanism allows the tripeptide to influence cellular redox state and energy metabolism through cofactor availability modulation [8].

Pyridoxal-5-phosphate (PLP) cofactor dynamics represent another critical area where L-Valylglycyl-L-serine exerts regulatory influence [4] [8]. Aminotransferases involved in serine metabolism require PLP as a cofactor for transamination reactions [4]. The tripeptide can affect PLP availability by competing with other amino acid substrates for enzyme binding sites, thereby influencing the distribution of PLP among different metabolic pathways [8]. Additionally, the serine component of the tripeptide can serve as a substrate for PLP-dependent enzymes, including serine racemase, which converts L-serine to D-serine for NMDA receptor signaling [4].

Magnesium (Mg2+) cofactor requirements are influenced by L-Valylglycyl-L-serine through its interaction with phosphoserine phosphatase, which catalyzes the final step in serine biosynthesis [4]. This enzyme requires Mg2+ for catalytic activity, and the availability of serine substrate from tripeptide hydrolysis can affect enzyme kinetics and cofactor binding affinity [4]. The tripeptide may also influence Mg2+ distribution among competing enzymatic reactions, particularly during periods of high serine demand [8].

ATP/ADP cofactor dynamics are affected through multiple pathways involving L-Valylglycyl-L-serine metabolism [8] [10]. The tripeptide's breakdown and subsequent amino acid metabolism require ATP for various synthetic reactions, including protein synthesis and amino acid activation [8]. Additionally, the connection between serine metabolism and one-carbon metabolism affects ATP consumption through folate-dependent reactions that require energy input [6]. The tripeptide may also influence ATP availability through its effects on mitochondrial metabolism and energy production pathways [8].

Tetrahydrofolate cofactor dynamics represent a particularly important aspect of L-Valylglycyl-L-serine's influence on enzyme function [6] [5]. The serine component of the tripeptide serves as a substrate for serine hydroxymethyltransferases, which use tetrahydrofolate as a cofactor to generate N5,N10-methylenetetrahydrofolate [6]. This reaction is critical for one-carbon metabolism and affects the availability of folate cofactors for DNA synthesis, methylation reactions, and amino acid metabolism [6]. The tripeptide's contribution to this system can influence the distribution of folate cofactors among competing metabolic pathways [5].

Coenzyme A cofactor dynamics are influenced through L-Valylglycyl-L-serine's connection to fatty acid metabolism via serine-derived sphingolipid synthesis [6] [8]. The serine component can affect CoA availability by influencing fatty acid synthesis and degradation pathways that require CoA as a cofactor [8]. Additionally, the tripeptide's metabolism may affect acetyl-CoA availability through its connections to energy metabolism and biosynthetic pathways [8].

The cofactor channeling phenomenon represents an advanced mechanism by which L-Valylglycyl-L-serine can influence enzyme cofactor dynamics [10]. The tripeptide may facilitate the direct transfer of cofactors between sequential enzymes in metabolic pathways, reducing cofactor diffusion and increasing metabolic efficiency [10]. This mechanism is particularly relevant in multi-enzyme complexes involved in serine metabolism and one-carbon transfer reactions [10].

Enzyme conformational dynamics are also affected by L-Valylglycyl-L-serine through its influence on cofactor binding and enzyme-substrate interactions [9]. The tripeptide can modulate enzyme flexibility and stability through allosteric interactions, affecting cofactor binding affinity and enzymatic activity [9]. These conformational effects can propagate through enzyme networks, creating coordinated responses to changes in tripeptide availability [9].

XLogP3

-4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

261.13247072 g/mol

Monoisotopic Mass

261.13247072 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

Explore Compound Types